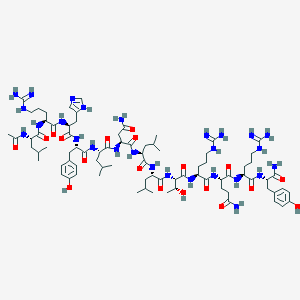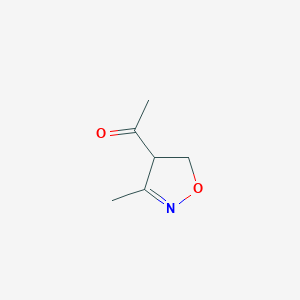![molecular formula C19H18N2O3 B124139 6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester CAS No. 388633-49-6](/img/structure/B124139.png)
6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester
Descripción general
Descripción
6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "MIAPEE" and is synthesized through a complex chemical process.
Mecanismo De Acción
The mechanism of action of MIAPEE is not fully understood. However, studies have shown that it inhibits the activity of an enzyme called glycogen synthase kinase-3 beta (GSK-3β). GSK-3β plays a key role in the regulation of cell growth and survival, and its inhibition by MIAPEE may be responsible for its anti-cancer effects.
Efectos Bioquímicos Y Fisiológicos
MIAPEE has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to improve memory and cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MIAPEE for lab experiments is its specificity for GSK-3β. This allows researchers to study the role of GSK-3β in various biological processes. However, one limitation of MIAPEE is its low solubility in water, which can make it difficult to administer in some experiments.
Direcciones Futuras
There are several future directions for research on MIAPEE. One area of interest is its potential as a treatment for Alzheimer's disease. Studies have shown that GSK-3β plays a key role in the development of Alzheimer's disease, and MIAPEE's ability to inhibit GSK-3β makes it a potential candidate for treatment. Another area of interest is its potential as a treatment for other diseases, such as diabetes and cardiovascular disease. Further research is needed to fully understand the therapeutic potential of MIAPEE.
In conclusion, 6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester is a promising compound with potential therapeutic applications. Its ability to inhibit the activity of GSK-3β makes it a potential candidate for cancer treatment, as well as other diseases. Further research is needed to fully understand its mechanism of action and therapeutic potential.
Aplicaciones Científicas De Investigación
MIAPEE has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of MIAPEE is its ability to inhibit the growth of cancer cells. Studies have shown that MIAPEE can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment.
Propiedades
Número CAS |
388633-49-6 |
|---|---|
Nombre del producto |
6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester |
Fórmula molecular |
C19H18N2O3 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
ethyl 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-oxoacetate |
InChI |
InChI=1S/C19H18N2O3/c1-4-24-19(23)18(22)17-16(14-8-5-12(2)6-9-14)20-15-10-7-13(3)11-21(15)17/h5-11H,4H2,1-3H3 |
Clave InChI |
RAIBNOMOXBOLDF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=O)C1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C |
SMILES canónico |
CCOC(=O)C(=O)C1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione](/img/structure/B124056.png)
![8,11-Dihydroxy-4-(2-hydroxyethyl)-6-(2-(2-hydroxyethylamino)ethylamino)-1,2,3,4-tetrahydronaphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B124057.png)
![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxo-2,3-dihydrochromen-5-yl] acetate](/img/structure/B124058.png)
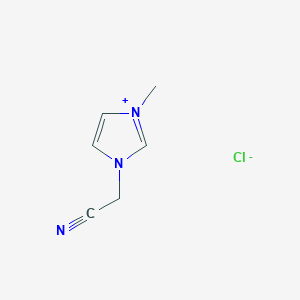
![2,4-Dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one](/img/structure/B124067.png)
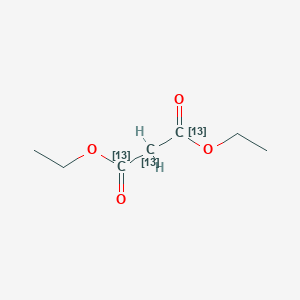
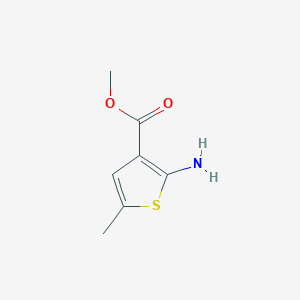
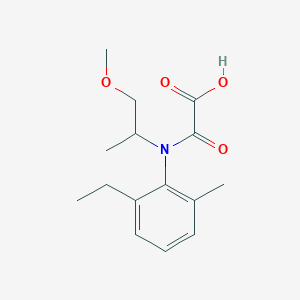
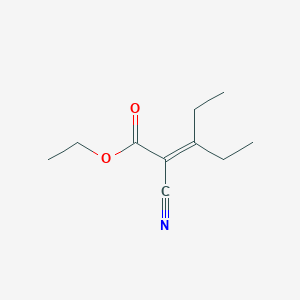
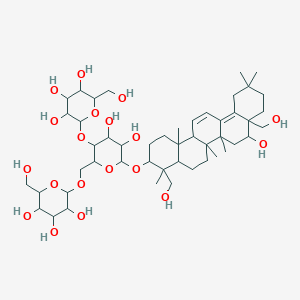
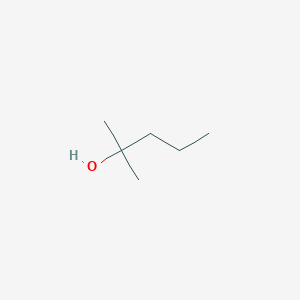
![(R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl ester](/img/structure/B124085.png)
